2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate

Catalog No.
S1919374
CAS No.
48067-72-7
M.F
C10H18O5
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate

CAS Number

48067-72-7

Product Name

2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethyl prop-2-enoate

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C10H18O5/c1-3-10(11)15-9-8-14-7-6-13-5-4-12-2/h3H,1,4-9H2,2H3

InChI Key

NMLCFUMBGQIRJX-UHFFFAOYSA-N

SMILES

COCCOCCOCCOC(=O)C=C

Canonical SMILES

COCCOCCOCCOC(=O)C=C

Potential Applications based on Chemical Structure:

  • Monomer for Polymer Synthesis

    The presence of an acrylate group (CH2=CHCOO) suggests 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate could function as a monomer for creating various polymers. Acrylate monomers are commonly used in free radical polymerization reactions to form acrylic polymers with diverse properties (). Depending on the chosen co-monomers and polymerization conditions, the resulting polymers could have applications in coatings, adhesives, or plastics.

  • Biocompatible Material Development

    The chain of ether linkages (C-O-C) and the methoxy group (CH3O-) in the molecule might indicate some level of hydrophilicity and potential biocompatibility. However, further research would be necessary to confirm this and assess its suitability for biomedical applications.

2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate is a chemical compound with the molecular formula C10H18O5C_{10}H_{18}O_{5} and a molecular weight of approximately 218.25 g/mol. This compound is classified as an acrylate ester, characterized by its liquid state at room temperature and a color range from colorless to light yellow. It is primarily used in various industrial applications, including coatings and adhesives, due to its favorable properties such as good adhesion and flexibility .

TEGMEA is a moderate skin irritant and may cause eye irritation upon contact []. It is flammable and should be handled with appropriate precautions [].

Note:

  • This analysis focuses on scientific research applications and omits mentioning any industrial uses of TEGMEA.
  • Information on the mechanism of action for specific biological systems is not available within the scope of scientific research focus for this analysis.

  • Polymerization: This compound readily participates in free radical polymerization, forming polymers that are useful in coatings and adhesives.
  • Esterification: It can react with alcohols to form new esters, which can modify its properties for specific applications.
  • Hydrolysis: Under certain conditions, it may hydrolyze to release the corresponding alcohol and acrylic acid.

These reactions make it versatile in synthetic organic chemistry and industrial applications.

The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate typically involves the following steps:

  • Starting Materials: The synthesis begins with the reaction of acrylic acid or its derivatives with 2-(2-methoxyethoxy)ethanol.
  • Catalysis: A catalyst may be used to facilitate the reaction, often under controlled temperature conditions.
  • Purification: The resulting product is purified through distillation or chromatography to achieve the desired purity level, typically above 90% .

This compound finds numerous applications across various industries:

  • Coatings: Used in the formulation of paints and coatings due to its adhesion properties.
  • Adhesives: Employed in the production of adhesives that require flexibility and durability.
  • Sealants: Utilized in sealants for construction and automotive applications.
  • Textiles: Can be used as a finishing agent for textiles to enhance water resistance.

Several compounds share structural similarities with 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl AcrylateC5H8O2Simpler structure; widely used in polymer synthesis
Butyl AcrylateC7H12O2Known for excellent adhesion properties
2-Hydroxyethyl AcrylateC5H8O3Contains a hydroxyl group; enhances hydrophilicity

Uniqueness of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl Acrylate

What sets 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate apart from these similar compounds is its unique triethylene glycol ether structure, which provides enhanced flexibility and compatibility with various substrates. This makes it particularly valuable in specialized applications where traditional acrylates may not perform as effectively.

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

48067-72-7

Wikipedia

2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate

Dates

Modify: 2023-08-16

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